3-acetamido-N-(4-methylphenyl)benzamide

Description

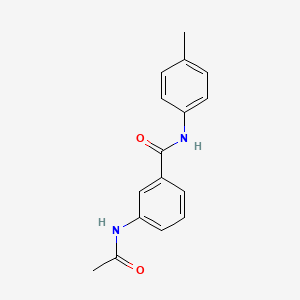

Structure

3D Structure

Properties

CAS No. |

14315-27-6 |

|---|---|

Molecular Formula |

C16H16N2O2 |

Molecular Weight |

268.31 g/mol |

IUPAC Name |

3-acetamido-N-(4-methylphenyl)benzamide |

InChI |

InChI=1S/C16H16N2O2/c1-11-6-8-14(9-7-11)18-16(20)13-4-3-5-15(10-13)17-12(2)19/h3-10H,1-2H3,(H,17,19)(H,18,20) |

InChI Key |

QEOQWUUPBPJUEK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Acetamido N 4 Methylphenyl Benzamide

Chemical Synthesis Routes for Benzamide (B126) and Acetamide (B32628) Formation

The creation of 3-acetamido-N-(4-methylphenyl)benzamide relies on established chemical reactions for forming amide bonds. The structure consists of a central benzamide core with an acetamido substituent. Synthetic strategies typically involve a multi-step process where these two amide linkages are formed sequentially.

Acylation Reactions Utilizing Carboxylic Acids or Acid Chlorides with Anilines

The formation of the benzamide bond is a critical step in the synthesis. This is typically achieved through an acylation reaction, a process that involves the reaction of an amine with a carboxylic acid or its more reactive derivative, an acid chloride. In the context of synthesizing this compound, the key reaction is between a 3-acetamidobenzoic acid derivative and 4-methylaniline (p-toluidine).

To facilitate this reaction, the carboxylic acid is often converted into a more reactive acyl chloride. This is commonly done using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.govprepchem.com The resulting 3-acetamidobenzoyl chloride is then reacted with p-toluidine (B81030). This reaction is typically performed in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. nih.gov

An alternative approach involves the direct coupling of the carboxylic acid (3-acetamidobenzoic acid) with the aniline (B41778) (p-toluidine) using a coupling agent. This method avoids the need to first synthesize the acid chloride.

Strategies Involving Precursor Heterocycle Ring-Opening Reactions

While acylation is the most direct method for synthesizing simple benzamides like this compound, other strategies exist for creating complex amide structures. One such method involves the ring-opening of precursor heterocycles. However, this approach is less common for the synthesis of this specific compound and is generally applied to the creation of amides with more complex structural features. The direct acylation methods are more straightforward and higher-yielding for this target molecule.

Multi-Step Synthetic Approaches for Complex Benzamide Derivatives

The synthesis of this compound is best described as a multi-step process, which ensures that the correct isomers are formed and side reactions are minimized. A logical and efficient pathway begins with a commercially available starting material, such as 3-aminobenzoic acid.

Protection of the Amino Group: The synthesis starts with 3-aminobenzoic acid. The amino group is more nucleophilic than the carboxylic acid is electrophilic and could interfere with subsequent reactions. Therefore, it is first "protected" through acetylation. This is achieved by reacting 3-aminobenzoic acid with acetic anhydride, which converts the amino group into an acetamido group, yielding 3-acetamidobenzoic acid. This step is crucial to prevent the amino group from reacting during the formation of the benzamide bond. askfilo.com

Activation of the Carboxylic Acid: The carboxylic acid group of 3-acetamidobenzoic acid is then activated to make it more susceptible to nucleophilic attack by the aniline. This is typically done by converting it to an acid chloride. Thionyl chloride (SOCl₂) is a common reagent for this transformation, producing 3-acetamidobenzoyl chloride. nih.govorgsyn.org

Formation of the Benzamide Bond: In the final step, the 3-acetamidobenzoyl chloride is reacted with 4-methylaniline (p-toluidine). researchgate.net The amino group of p-toluidine acts as a nucleophile, attacking the carbonyl carbon of the acid chloride and forming the desired benzamide linkage. This reaction yields the final product, this compound.

Table 1: Multi-Step Synthesis of this compound

| Step | Reaction | Starting Material | Reagent(s) | Intermediate/Product | Purpose |

| 1 | Acetylation | 3-Aminobenzoic acid | Acetic Anhydride | 3-Acetamidobenzoic acid | Protect the amino group. askfilo.com |

| 2 | Acid Chloride Formation | 3-Acetamidobenzoic acid | Thionyl Chloride (SOCl₂) | 3-Acetamidobenzoyl chloride | Activate the carboxylic acid. nih.govorgsyn.org |

| 3 | Amide Formation | 4-Methylaniline | 3-Acetamidobenzoyl chloride | This compound | Form the final benzamide bond. researchgate.net |

Optimization of Reaction Conditions and Isolation Procedures

To ensure a high yield and purity of the final product, reaction conditions at each step must be carefully controlled and optimized.

Reaction Conditions:

Temperature: Acylation reactions, particularly those involving acid chlorides, are often exothermic. The temperature should be controlled, frequently by carrying out the reaction in an ice bath, to prevent side reactions. researchgate.net For the chlorination of benzoic acid derivatives, temperatures may be maintained at specific ranges (e.g., 60-70 °C) for a set duration. google.com

Solvents: The choice of solvent is critical. Anhydrous (dry) solvents, such as dichloromethane (B109758) (DCM) or chloroform, are often used for acylation reactions to prevent the acid chloride from hydrolyzing back to the carboxylic acid. nih.govnih.gov

Reagents and Catalysts: The addition of a base, like triethylamine, is essential during the final acylation step to scavenge the HCl produced. nih.gov In some preparations of acid chlorides from carboxylic acids, a catalytic amount of dimethylformamide (DMF) can be used to facilitate the reaction with thionyl chloride. researchgate.net

Isolation Procedures: The initial isolation of the crude product from the reaction mixture typically involves a "work-up" procedure. This may include:

Quenching the reaction by pouring the mixture into ice water to precipitate the solid product and decompose any remaining reactive reagents. orgsyn.org

Extracting the product into an organic solvent.

Washing the organic layer with dilute acid (e.g., HCl) and then with a base (e.g., sodium bicarbonate solution) to remove unreacted starting materials. nih.gov

Drying the organic layer over an anhydrous salt, such as sodium sulfate (B86663) or magnesium sulfate.

Removing the solvent using a rotary evaporator to yield the crude solid product. nih.gov

Techniques for Compound Purification and Isolation

After the initial isolation, the crude this compound must be purified to remove any remaining impurities, such as starting materials or byproducts.

Recrystallization: The most common method for purifying solid organic compounds is recrystallization. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. The crude product is dissolved in a minimum amount of a suitable hot solvent, such as ethanol (B145695) or an ethanol/ethyl acetate (B1210297) mixture. nih.gov As the solution cools slowly, the solubility of the desired compound decreases, causing it to form pure crystals, while impurities remain dissolved in the solvent. The purified crystals are then collected by filtration.

Chromatography: If recrystallization does not provide a product of sufficient purity, column chromatography can be employed. This technique separates compounds based on their differential adsorption onto a stationary phase (like silica (B1680970) gel) as a mobile phase (a solvent or mixture of solvents) is passed through the column.

The purity of the final product is typically confirmed by analytical techniques such as determining its melting point and using spectroscopic methods like ¹H NMR (Proton Nuclear Magnetic Resonance), ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance), FT-IR (Fourier-Transform Infrared Spectroscopy), and Mass Spectrometry. nih.govcram.com

Advanced Structural Characterization of 3 Acetamido N 4 Methylphenyl Benzamide

Spectroscopic Elucidation Techniques

Spectroscopic techniques are the cornerstone of modern chemical analysis, providing detailed information about the molecular structure, connectivity, and environment of atoms within a molecule.

NMR spectroscopy is an unparalleled tool for determining the structure of organic compounds in solution. By observing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H NMR spectrum of 3-acetamido-N-(4-methylphenyl)benzamide is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The anticipated chemical shifts (δ) are influenced by the electronic environment of each proton.

The spectrum would likely show two singlets for the methyl protons of the acetamido and the tolyl groups. The protons of the two benzene (B151609) rings will appear as multiplets in the aromatic region of the spectrum. The two amide protons (NH) are expected to appear as broad singlets, and their chemical shifts can be sensitive to the solvent, concentration, and temperature.

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ (acetamido) | ~2.1-2.3 | Singlet |

| CH₃ (tolyl) | ~2.3-2.4 | Singlet |

| Aromatic H | ~7.0-8.0 | Multiplet |

| NH (amide) | ~8.0-10.0 | Broad Singlet |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal.

The spectrum is expected to show two signals in the aliphatic region corresponding to the two methyl carbons. The aromatic carbons will resonate in the range of approximately 110-140 ppm. The two carbonyl carbons of the amide and acetamido groups are expected to appear significantly downfield, typically in the region of 165-170 ppm.

Expected ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| CH₃ (acetamido) | ~24-26 |

| CH₃ (tolyl) | ~20-22 |

| Aromatic C | ~110-140 |

| C=O (amide) | ~165-168 |

To confirm the spatial arrangement and through-space proximity of protons, two-dimensional NMR experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be employed. For this compound, these experiments could reveal correlations between the amide protons and nearby aromatic or methyl protons, helping to define the preferred conformation of the molecule in solution. For instance, a NOESY experiment could show a correlation between the N-H proton of the central benzamide (B126) linkage and the ortho protons of the 4-methylphenyl ring, providing insight into the rotational barrier around the amide C-N bond.

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be characterized by several key absorption bands.

The presence of two amide functionalities would be evident from the N-H stretching vibrations, typically appearing as a sharp band or bands in the region of 3300-3500 cm⁻¹. The C=O stretching vibrations of the two amide groups would result in strong absorption bands around 1650-1680 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹. The presence of the aromatic rings would also be confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Expected FT-IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amide) | 3300-3500 | Medium to Strong |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-3000 | Medium |

| C=O Stretch (Amide) | 1650-1680 | Strong |

| C=C Stretch (Aromatic) | 1450-1600 | Medium to Strong |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

For this compound (C₁₆H₁₆N₂O₂), the calculated molecular weight is approximately 268.31 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 268.

The fragmentation of the molecule would likely proceed through cleavage of the amide bonds. Common fragmentation pathways could include the loss of the acetamido group or the 4-methylphenylamino group, leading to characteristic fragment ions. For example, cleavage of the amide bond could result in a fragment ion corresponding to the 3-acetamidobenzoyl cation.

Crystallographic Analysis

Single-Crystal X-ray Diffraction (XRD)

Detailed experimental data from single-crystal XRD studies are required to elucidate the precise three-dimensional arrangement of atoms and molecules within the crystal lattice. Such an analysis would provide definitive information on the following:

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This analysis is contingent on the availability of a solved crystal structure from XRD data. Without it, a Hirshfeld analysis to map and analyze the close contacts (such as H···H, C···H, and O···H interactions) that govern the crystal packing of this compound cannot be performed.

Two-Dimensional Fingerprint Plots

Two-dimensional (2D) fingerprint plots derived from the Hirshfeld surface provide a detailed summary of the intermolecular contacts within the crystal structure of this compound. These plots map the relationship between de (the distance from the surface to the nearest nucleus external to the surface) and di (the distance from the surface to the nearest nucleus internal to the surface). Each point on the plot represents a specific type of intermolecular contact, and the density of these points reflects the frequency of that contact.

Quantification of Intermolecular Contact Contributions

A quantitative breakdown of the Hirshfeld surface provides the percentage contribution of each type of intermolecular contact to the total surface area. This analysis offers a precise measure of the relative importance of different interactions in the molecular packing. For this compound, the intermolecular contacts are dominated by hydrogen-hydrogen, oxygen-hydrogen, and carbon-hydrogen interactions.

The most significant contribution comes from H···H contacts, which account for nearly half of all interactions. This is expected for an organic molecule with a high proportion of hydrogen atoms on its periphery. The O···H/H···O contacts, representing the classical N–H···O and C–H···O hydrogen bonds, are the second most important contributors, underscoring their crucial role in the formation of the primary structural motifs. The C···H/H···C contacts also make a substantial contribution, arising from the interactions between hydrogen atoms and the phenyl rings.

The table below summarizes the percentage contributions of the most significant intermolecular contacts for this compound.

| Intermolecular Contact | Contribution (%) |

| H···H | 47.9 |

| O···H / H···O | 23.9 |

| C···H / H···C | 16.2 |

| C···C | 4.8 |

| N···H / H···N | 3.4 |

| O···C / C···O | 1.6 |

| O···O | 1.2 |

| Other | 1.0 |

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

No published data is currently available.

Optimized Molecular Geometry and Energetic Properties

No published data is currently available.

Electronic Structure Analysis

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

No published data is currently available.

Molecular Electrostatic Potential (MEP) Mapping

No published data is currently available.

Natural Bond Orbital (NBO) Analysis

No published data is currently available.

Global and Local Reactivity Descriptors

No published data is currently available.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a target protein. While no specific docking studies for 3-acetamido-N-(4-methylphenyl)benzamide have been published, the methodology would involve preparing the 3D structure of the compound and docking it into the active site of a relevant biological target.

Ligand-Protein Interaction Analysis with Biological Targets

The analysis of ligand-protein interactions is crucial for understanding the mechanism of action of a potential drug molecule. These simulations identify non-covalent interactions such as hydrogen bonds, hydrophobic interactions, electrostatic interactions, and van der Waals forces that stabilize the ligand in the binding pocket of the protein.

For instance, in docking studies of various benzamide (B126) derivatives against different protein targets, hydrogen bonds are frequently observed involving the amide N-H and C=O groups. nih.govorientjchem.org The acetamido group at the 3-position and the tolyl group of this compound would also be expected to participate in key interactions. The aromatic rings could form pi-pi stacking or hydrophobic interactions with aromatic residues in the binding site. nih.govorientjchem.org In studies on other N-phenyl-carboxamide derivatives, interactions with key binding site residues were crucial for their biological activity. mdpi.com

Table 1: Common Ligand-Protein Interactions Observed in Benzamide Derivatives

| Interaction Type | Potential Participating Groups on this compound | Example from Related Compounds |

|---|---|---|

| Hydrogen Bonding | Amide N-H (donor), Amide C=O (acceptor), Acetamido C=O (acceptor), Acetamido N-H (donor) | Amide groups forming hydrogen bonds with active site residues of enzymes like α-glucosidase. nih.gov |

| Hydrophobic/Pi-Stacking | Benzene (B151609) ring, 4-methylphenyl ring | Aromatic rings engaging with hydrophobic pockets or residues like tryptophan. orientjchem.org |

Prediction of Binding Modes and Affinities

Molecular docking programs calculate a score that estimates the binding affinity, often expressed in kcal/mol, with more negative values indicating stronger binding. These scores help rank different compounds or predict the most stable binding pose of a single compound. For example, docking studies on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives against the α-glucosidase enzyme yielded binding energies ranging from -8.0 to -9.7 kcal/mol. nih.gov A similar approach for this compound would predict its binding energy and the most likely three-dimensional arrangement within a target's active site. The results of such simulations are typically visualized to understand how the ligand fits into the binding pocket.

Identification of Key Amino Acid Residues in Binding Pockets

By analyzing the predicted binding mode, researchers can identify specific amino acid residues in the protein's active site that are critical for ligand recognition and binding. orientjchem.org For example, a docking study of N-phenyl-2-((4-(3-phenylthioureido)phenyl)selanyl)acetamide with the protein from Bacillus subtilis showed that the amide -NH group formed a hydrogen bond with the residue TRP77, while a benzene ring interacted with PRO58. orientjchem.org Identifying these key residues is vital for understanding biological function and for designing new molecules with improved affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. No specific QSAR models have been developed for a series containing this compound.

However, QSAR studies on related classes of compounds, such as acetamido-N-benzylacetamide and bicyclo(aryl methyl) benzamide derivatives, have shown the importance of various molecular descriptors. mdpi.comkg.ac.rs These descriptors fall into several categories:

Electronic: Partial charges, polarizability.

Steric/Topological: Molecular weight, shape indices, topological diameter.

Physicochemical: LogP (lipophilicity), hydrogen bond donors/acceptors.

A typical QSAR study on a series of benzamide analogs might result in a mathematical equation linking these descriptors to activity. For instance, a study on bicyclo((aryl)methyl)benzamide derivatives found that descriptors for hydrogen bond donors, polarizability, surface tension, and torsion energy were significantly correlated with their biological activity. mdpi.com Such models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent molecules. longdom.orgigi-global.com

Conformational Analysis

Conformational analysis involves the study of the different spatial arrangements (conformations) of a molecule and their relative energies. libretexts.orgchemistrysteps.com The conformation of a molecule can significantly impact its ability to bind to a receptor. For N-aryl benzamides, a key area of conformational flexibility involves rotation around the C-N amide bond and the bonds connecting the aromatic rings to the amide group.

While a detailed conformational analysis of this compound is not available, studies on similar structures like N-(4-methylphenyl)benzamide and 3-methyl-N-(4-methylphenyl)benzamide provide insights. nih.govnih.gov X-ray crystallography on these related compounds has revealed significant dihedral angles between the two aromatic rings. For N-(4-methylphenyl)benzamide, the benzene and methylphenyl rings have a dihedral angle of 63.41°. nih.gov Similarly, for 3-methyl-N-(4-methylphenyl)benzamide, this angle is 70.06°. nih.gov The central amide core is also typically twisted out of the plane of the rings. nih.gov It is expected that this compound would adopt a similar non-planar conformation, which would be a critical factor in any molecular docking simulation. Theoretical calculations, often using density functional theory (DFT), can be employed to determine the energies of different conformers and identify the most stable structures in solution or in the gas phase. nih.gov

Structure Activity Relationship Sar Studies for Benzamide and Acetamide Derivatives

Systematic Evaluation of Structural Modifications and Their Impact on Biological Potency

The biological potency of benzamide (B126) derivatives can be significantly influenced by the nature and position of substituents on the aromatic rings and the amide linker. Studies on various N-arylbenzamides have provided insights into how structural modifications affect their activity.

For instance, in a series of novel benzamides substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197) moiety, the substituents on the N-phenyl ring were varied to assess their impact on larvicidal and fungicidal activities. The results indicated that the steric bulk of the substituent on the aniline (B41778) ring plays a role in the compound's efficacy. It is often observed that less sterically hindered substitutions on the aniline part of the molecule can lead to an increase in activity, possibly by allowing for better binding to the target receptor. mdpi.com

To illustrate the effect of substitution on biological activity, consider the following data from a study on benzamide derivatives against mosquito larvae:

| Compound | R Group on N-phenyl ring | Larvicidal Activity (%) at 10 mg/L |

| 7a | 2-Cl | 100 |

| 7d | 4-CH3 | - |

| 7f | 2-F | 100 |

| 7h | 2-CH3 | - |

| 7i | 3-CH3 | - |

| 7j | 4-CH3 | - |

| 7m | 4-Cl | - |

| 7n | 4-Br | - |

| Data derived from a study on novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole. mdpi.com |

In another study focusing on 2-phenoxybenzamides with antiplasmodial activity, modifications were made to a piperazinyl substituent. Replacing the N-Boc group with other substituents like N-formyl or N-carbamoyl led to a decrease in activity and an increase in cytotoxicity. mdpi.com Conversely, bulky, non-polar substituents on the terminal piperazinyl nitrogen appeared to be beneficial for high antiplasmodial activity. mdpi.com

A structure-activity relationship study of bis-benzamides as inhibitors of androgen receptor-coactivator interaction revealed that a nitro group at the N-terminus of the bis-benzamide is essential for its biological activity. elsevierpure.com The C-terminus, however, could tolerate either a methyl ester or a primary carboxamide. elsevierpure.com

These examples demonstrate that systematic modifications of the benzamide scaffold can lead to significant changes in biological potency, highlighting the importance of substituent effects.

Identification of Pharmacophoric Features Essential for Activity

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. dergipark.org.tr Pharmacophore modeling is a key component of drug design and helps in identifying the essential structural motifs required for biological activity. nih.govnih.gov

For benzamide and acetamide (B32628) derivatives, the common pharmacophoric features often include:

Aromatic rings: These can engage in π-π stacking or hydrophobic interactions with the target protein.

Hydrogen bond donors and acceptors: The amide linkage (-CONH-) is a classic example, with the N-H group acting as a hydrogen bond donor and the C=O group as a hydrogen bond acceptor.

Hydrophobic groups: Alkyl or aryl substituents can occupy hydrophobic pockets in the binding site.

Specific spatial arrangement: The relative orientation of these features is critical for optimal binding.

Pharmacophore models can be generated based on the structure of a known ligand (ligand-based) or the structure of the target protein (structure-based). nih.gov These models are then used to screen large compound libraries to identify new potential lead compounds. dergipark.org.tr

In a study aimed at discovering novel nicotinamide (B372718) phosphoribosyltransferase (NAMPT) inhibitors, a pharmacophore model was generated that featured four key chemical characteristics. This model was then used to screen databases for new compounds with the desired features. researchgate.net The concept of a pharmacophore is crucial in understanding how chemically diverse molecules can elicit similar biological responses by presenting the same essential features in the correct spatial orientation. nih.gov

Correlation of Molecular Topology and Substituent Effects with Biological Responses

The three-dimensional shape of a molecule, or its molecular topology, is a critical determinant of its biological activity. In benzamide derivatives, the dihedral angles between the two aromatic rings and the planarity of the central amide core can significantly influence how the molecule fits into a binding site.

X-ray crystallography studies of related compounds, such as 3-Methyl-N-(4-methylphenyl)benzamide, have shown that the two aromatic rings are not coplanar. In this specific analog, the dihedral angle between the two rings is 70.06°. nih.gov The central amide core is also twisted out of the planes of both aromatic rings. nih.gov This non-planar conformation is a common feature in many N-arylbenzamides. nih.govnih.govresearchgate.net

The nature and position of substituents can influence this topology. For example, bulky substituents in the ortho positions of either aromatic ring can increase the twist between the rings, which may either enhance or diminish biological activity depending on the requirements of the target's binding site.

Substituent effects also relate to the electronic properties of the molecule. Electron-donating or electron-withdrawing groups can alter the charge distribution and hydrogen-bonding capacity of the amide linkage and aromatic rings. Studies on salicylanilides (2-hydroxy-N-phenylbenzamides) have shown that lipophilicity and the bulk of substituents are important factors for their antimicrobial activity. mdpi.com An increase in lipophilicity, often achieved by adding alkyl or alkoxy groups, can enhance the ability of a compound to cross biological membranes. nih.gov

Comparative Analysis with Known Bioactive Analogs

To understand the potential biological profile of 3-acetamido-N-(4-methylphenyl)benzamide, it is useful to compare its structure with that of known bioactive benzamide and acetamide analogs.

Salicylanilides (2-hydroxy-N-phenylbenzamides): This class of compounds is known for a wide range of pharmacological activities, including antibacterial, antimycobacterial, and antifungal properties. nih.gov The presence of the hydroxyl group ortho to the amide linkage is a key feature of this class. The acetamido group in this compound at the meta position would offer a different substitution pattern and electronic properties compared to the hydroxyl group in salicylanilides.

N-Arylcinnamamides: These compounds, which can be considered open analogs of naphthalenecarboxanilides, have shown antimicrobial activities. nih.gov The rigid benzamide core in this compound contrasts with the more flexible propenamide linker in cinnamamides.

Inhibitors of Mycobacterium tuberculosis QcrB: A structure-activity relationship study of benzamides as inhibitors of Mycobacterium tuberculosis QcrB identified potent analogs where a morpholine (B109124) group was replaced with thiophene (B33073) and methyl substituents. nih.gov This highlights that the nature of the substituents on the benzoyl ring is critical for activity against this specific target.

By comparing the structural features of this compound to these and other bioactive analogs, hypotheses can be formed about its potential biological activities and how it might interact with various biological targets. The presence of the acetamido group provides both hydrogen bonding capabilities and a certain level of polarity, while the N-(4-methylphenyl) group contributes to the molecule's hydrophobicity and steric profile.

An in-depth analysis of the chemical compound this compound reveals significant avenues for future research and translational applications. While current knowledge provides a foundational understanding of its basic properties, the true potential of this molecule lies in future exploratory studies. This article outlines key areas of prospective research, focusing on synthetic diversification, advanced structural analysis, computational modeling, high-throughput screening, and its development as a chemical probe. These future directions are essential for unlocking the full scientific and therapeutic value of this compound.

Future Research Directions and Translational Perspectives

The exploration of 3-acetamido-N-(4-methylphenyl)benzamide and its derivatives is poised at the intersection of synthetic chemistry, advanced analytical techniques, and computational science. The following sections delineate promising research trajectories that could significantly enhance the understanding and application of this chemical entity.

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.